molecular formula C7H6ClN3O3 B168343 N-(6-chloro-3-nitropyridin-2-yl)acetamide CAS No. 139086-97-8

N-(6-chloro-3-nitropyridin-2-yl)acetamide

Cat. No.: B168343
CAS No.: 139086-97-8
M. Wt: 215.59 g/mol
InChI Key: TWNSKFDHCYKQJL-UHFFFAOYSA-N
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Description

N-(6-chloro-3-nitropyridin-2-yl)acetamide is an organic compound with the molecular formula C7H6ClN3O3. It is a pale-yellow to yellow-brown solid and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(6-chloro-3-nitropyridin-2-yl)acetamide can be synthesized through the reaction of 2-amino-6-chloro-3-nitropyridine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetamide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-3-nitropyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-chloro-3-nitropyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of N-(6-chloro-3-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been studied for its inhibitory effects on certain kinases, which are enzymes involved in various cellular processes. The compound’s nitro and chloro groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-5-iodo-3-nitropyridin-2-yl)acetamide
  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Uniqueness

N-(6-chloro-3-nitropyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a chloro group on the pyridine ring makes it a versatile intermediate for further chemical modifications .

Biological Activity

N-(6-chloro-3-nitropyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

This compound features a nitropyridine moiety linked to an acetamide group, enhancing its chemical reactivity and biological activity. The synthesis typically involves a multi-step process, including:

  • Buchwald–Hartwig Arylamination : This step introduces the aromatic amine.
  • Nucleophilic Aromatic Substitution : A regioselective reaction that incorporates the nitro group.
  • Acetylation : Final modification to form the acetamide.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Viral Proteins : It inhibits the replication of viruses such as HIV by preventing viral entry into host cells through membrane fusion inhibition.
  • Kinases : The compound acts as a protein kinase inhibitor, disrupting critical cellular pathways involved in cancer progression .

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activity:

  • Inhibition of HIV : In vitro studies demonstrate its ability to inhibit HIV replication by binding to viral components.

Anticancer Potential

The compound has shown promise in cancer therapy due to its cytotoxic properties:

  • Cytotoxicity Studies : Various assays indicate that it can induce cell death in cancer cell lines, making it a candidate for further development in oncology .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific kinases, which are crucial for cell signaling and proliferation:

Target KinaseIC50 Value (μM)Notes
p70S6Kβ12Significant inhibition observed
MAPKAPK2TBDFurther studies required

Case Studies and Research Findings

Recent studies have highlighted the compound's potential across various applications:

  • Antiviral Activity : A study demonstrated that this compound effectively inhibited HIV replication through specific interactions with viral proteins, suggesting a viable pathway for therapeutic development.
  • Cytotoxic Effects : In cancer research, this compound was part of a series evaluated for cytotoxicity against multiple cell lines, showing promising results that warrant further investigation into its mechanisms and potential clinical applications .
  • Kinase Inhibition : A detailed evaluation using radiometric assays confirmed its efficacy as a kinase inhibitor, with particular focus on kinases harboring rare cysteine residues that are crucial for their activity. This specificity may enhance the selectivity of treatments developed from this compound .

Properties

IUPAC Name

N-(6-chloro-3-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O3/c1-4(12)9-7-5(11(13)14)2-3-6(8)10-7/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNSKFDHCYKQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (120 mg, 5 mmole) in tetrahydrofuran(10 ml), a solution of 2-amino-3-nitro-6-chloropyridine (870 mg, 5 mmole) in 20 ml of tetrahydrofuran (20 ml) was added. The reaction mixture was stirred at room temperature for 30 min. A solution of acetic anhydride (377 μl, 6 mmole) in tetrahydrofuran (10 ml) was added and stirred at room temperature overnight. The reaction mixture was quenched with water and concentrated under reduced pressure. The crude product was dissolved in dichloromethane and washed with brine. The organic layer was dried with sodium sulfate and then concentrated under vacuo. The crude was purified by flash chromatography, eluting 78% hexane: 22% ethyl acetate to give a yellow product (88 mg).
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120 mg
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10 mL
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870 mg
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20 mL
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377 μL
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

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